molecular formula C7H7Cl3N4O2 B14697287 Ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate CAS No. 30362-19-7

Ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate

Cat. No.: B14697287
CAS No.: 30362-19-7
M. Wt: 285.5 g/mol
InChI Key: OBRMNGGSPAAIAC-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a trichloromethyl group and an ethyl ester group attached to a triazine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate typically involves the condensation of ethyl (2-cyano-3,3-bis(methylthio)acryloyl)carbamate with racemic 4-amino-2-(hydroxymethyl)cyclopentan-1-ol in refluxing ethanol containing triethylamine . This intermediate undergoes cyclization to form the desired triazine compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic addition: Reagents like bromine or chlorine in the presence of a catalyst.

    Cyclization: Acidic or basic conditions to facilitate ring closure.

Major Products: The major products formed from these reactions include various substituted triazines and fused heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate stands out due to its trichloromethyl group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

30362-19-7

Molecular Formula

C7H7Cl3N4O2

Molecular Weight

285.5 g/mol

IUPAC Name

ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate

InChI

InChI=1S/C7H7Cl3N4O2/c1-2-16-4(15)3-12-5(7(8,9)10)14-6(11)13-3/h2H2,1H3,(H2,11,12,13,14)

InChI Key

OBRMNGGSPAAIAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC(=N1)N)C(Cl)(Cl)Cl

Origin of Product

United States

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